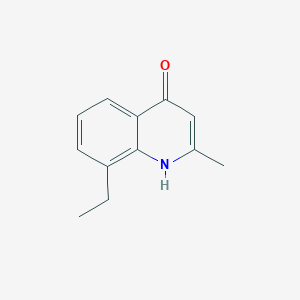

8-Ethyl-2-methylquinolin-4-ol

Description

Significance of the Quinoline (B57606) Core in Diverse Scientific Disciplines

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in various scientific fields, most notably in medicinal chemistry and materials science. smolecule.comsigmaaldrich.com This structural motif is prevalent in a wide array of natural alkaloids and synthetic compounds, bestowing upon them a diverse range of biological activities. mdpi.org Consequently, quinoline derivatives have been extensively investigated for their therapeutic potential, leading to the development of numerous drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. smolecule.comavantorsciences.com The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This has made it a "privileged scaffold" in drug discovery, continually inspiring the design and synthesis of novel bioactive molecules. smolecule.com

Historical Context of Quinoline Compounds in Chemical Synthesis

The history of quinoline is intrinsically linked to the development of organic chemistry. sigmaaldrich.com Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. avantorsciences.comaksci.com A few years later, in 1842, Charles Gerhardt obtained a similar substance through the distillation of the antimalarial alkaloid quinine (B1679958), from which the name "quinoline" is derived. sigmaaldrich.com The late 19th century saw the development of several named reactions for the synthesis of the quinoline core, which are still fundamental in organic synthesis today. These include the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), the Conrad-Limpach synthesis (1887), and the Friedländer synthesis (1882). avantorsciences.comaksci.com These classical methods, which typically involve the condensation and cyclization of anilines with various reagents, laid the groundwork for the systematic preparation of a vast library of quinoline derivatives.

Evolution of Quinoline-Based Research Paradigms

Research into quinoline-based compounds has evolved significantly from the initial focus on isolation and basic synthesis. The discovery of the potent antimalarial activity of quinine spurred the development of synthetic quinoline-based drugs like chloroquine (B1663885) and primaquine (B1584692), which became crucial in combating malaria. avantorsciences.comwikipedia.org In the mid-20th century, the discovery of nalidixic acid, a quinolone antibiotic, opened up a new therapeutic avenue, leading to the development of the highly successful fluoroquinolone class of antibacterials. nih.gov

In recent decades, the research paradigm has shifted towards the development of quinoline derivatives as targeted therapeutic agents, particularly in oncology. scispace.com Many quinoline-based compounds have been designed to inhibit specific enzymes like tyrosine kinases and topoisomerases, which are crucial for cancer cell proliferation. scispace.comnih.gov Furthermore, the unique photophysical properties of some quinoline derivatives have led to their exploration in materials science, for applications such as organic light-emitting diodes (OLEDs). sigmaaldrich.com The continuous development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, has further expanded the accessible chemical space of quinoline derivatives, paving the way for the discovery of new compounds with novel functions. synarchive.com

Rationale for Focused Investigation on 8-Ethyl-2-methylquinolin-4-ol

Structural Specificity and Research Novelty of this compound

This compound is a specific derivative of the quinoline family, characterized by an ethyl group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Its chemical properties are presented in the table below.

| Property | Value |

| CAS Number | 63136-23-2 |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

This data is compiled from available chemical supplier information. sigmaaldrich.comavantorsciences.com

The specific substitution pattern of this compound distinguishes it from more extensively studied isomers. The placement of substituents on the quinoline ring is known to have a profound impact on the biological activity of the molecule. For instance, the hydroxyl group at the 4-position, also known as the 4-quinolone tautomer, is a key feature in many biologically active quinolines. wikipedia.org The methyl group at the 2-position and the ethyl group at the 8-position will influence the molecule's lipophilicity, steric profile, and electronic distribution, which in turn can affect its interaction with biological targets. nih.gov

The novelty of focusing on this specific compound arises from the limited research dedicated to it. While the broader class of quinolin-4-ols has been investigated, the unique combination of substituents in this compound makes it a distinct chemical entity with potentially unique properties that have not been thoroughly explored.

Current Gaps in the Academic Literature Pertaining to this compound

A comprehensive review of the current academic literature reveals a significant gap in the knowledge surrounding this compound. There is a notable absence of published research articles detailing the synthesis, characterization, and biological evaluation of this specific compound. While general synthetic methods for quinolin-4-ols are well-established, such as the Conrad-Limpach synthesis which involves the condensation of an aniline (B41778) with a β-ketoester, specific application of these methods to produce this compound from 2-ethylaniline (B167055) has not been extensively documented in peer-reviewed journals. synarchive.comwikipedia.org

Furthermore, there is a lack of publicly available data on the biological activities of this compound. The bioactivity of many quinoline derivatives is highly dependent on their substitution patterns. For example, various substituted 2-methylquinolin-8-ol isomers have been studied for their physicochemical properties and interactions with biological systems, but this data cannot be directly extrapolated to the 4-ol isomer. acs.orgnih.gov The potential of this compound as an antimicrobial, anticancer, or anti-inflammatory agent, activities commonly associated with the quinoline scaffold, remains unexplored. smolecule.comavantorsciences.com

This lack of information presents a clear opportunity for future research. A focused investigation into the synthesis and biological screening of this compound could uncover novel therapeutic properties and contribute to a deeper understanding of the structure-activity relationships within the quinoline class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFHJQJGZCKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297202 | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-41-2, 63136-23-2 | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63136-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 8 Ethyl 2 Methylquinolin 4 Ol Analogs

Elucidating the Influence of Substituents on Biological Activities

Alkyl substituents, such as ethyl and methyl groups, can significantly modulate the biological activity of the quinoline (B57606) scaffold. The position of these groups is critical; for instance, studies on some indole-quinoline derivatives have shown that methyl substitution at the C-5 position of the quinoline ring results in more potent activity against cancer cells compared to substitution at the C-6 position. biointerfaceresearch.com

Table 1: Influence of Alkyl Substituents on Quinoline Properties

| Substituent | Position | General Influence on Properties | Potential Impact on Activity |

|---|---|---|---|

| Methyl (-CH₃) | C2 | Increases lipophilicity, can influence steric interactions. | May enhance binding to hydrophobic pockets; can affect selectivity. |

| Ethyl (-C₂H₅) | C8 | Significantly increases lipophilicity. | Can improve membrane permeability and interaction with lipophilic domains of a target. |

The hydroxyl (-OH) group at the C-4 position of the quinoline ring is a critical functional group for biological activity. As a hydrogen bond donor and acceptor, it can form key interactions with amino acid residues in the binding sites of target proteins. The presence of a carbonyl group at position 4, along with a substitution on the nitrogen atom, is often considered essential for the potency of quinolin-4-one derivatives. mdpi.com

In related 4-hydroxy-2-quinolinone structures, the -OH group at position 4 is noted to be capable of forming a strong intramolecular hydrogen bond with an adjacent carbonyl oxygen. nih.gov While this specific interaction may reduce its ability to act as an intermolecular hydrogen bond donor in some contexts, its presence is crucial for establishing the electronic landscape of the molecule. The ability of the hydroxyl group to participate in hydrogen bonding is fundamental to the specific recognition and binding of the ligand to its biological receptor, thereby initiating a biological response.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that complement experimental data. Techniques such as quantum chemical calculations, QSAR modeling, and molecular docking are employed to rationalize and predict the activity of 8-Ethyl-2-methylquinolin-4-ol analogs.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic properties of molecules. nih.gov These calculations provide molecular descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap or band gap, is an indicator of molecular reactivity and stability. researchgate.net A smaller band gap suggests higher reactivity. These descriptors are valuable in SAR studies as they can be correlated with the biological activity of a series of compounds, helping to explain how structural changes affect electronic properties and, consequently, interactions with a biological target.

Table 2: Key Molecular Descriptors from DFT Calculations

| Descriptor | Abbreviation | Significance in SAR |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | HOMO | Indicates electron-donating capability; relates to reactivity with electron-deficient sites. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Indicates electron-accepting capability; relates to reactivity with electron-rich sites. |

| HOMO-LUMO Band Gap (ΔE) | Band Gap | Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, steric, and topological) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity.

This predictive model can then be used to estimate the activity of new, unsynthesized analogs. For quinoline derivatives, a QSAR model might reveal that specific properties, such as lipophilicity (e.g., cLogP) and certain electronic parameters, are major determinants of their activity. nih.gov These models serve as a valuable guide for designing new compounds with potentially improved potency.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org This technique is instrumental in understanding the molecular basis of a drug's action. For analogs of this compound, docking studies can be performed to simulate their interaction with the active site of a specific enzyme or receptor.

The results of a docking simulation provide information on the binding mode, binding affinity (often expressed as a docking score or estimated binding energy), and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov For instance, docking studies on active quinoline compounds have revealed good correlations between their calculated binding interaction strength and their experimental cytotoxic IC₅₀ values, suggesting that they could be promising regulators of specific protein targets. rsc.org These investigations are crucial for rationalizing observed SAR data and for the in-silico screening of new, potentially more active derivatives.

Specific Pharmacophore Identification in Quinolinol Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. For quinolinol derivatives, identifying this pharmacophore involves mapping the key functional groups and their spatial arrangement responsible for activity. Computational and synthetic chemistry studies have highlighted several recurring features in quinoline-based anticancer agents, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems capable of π-π stacking.

The core structure of this compound itself presents several key pharmacophoric features. The hydroxyl group at the C-4 position (or the corresponding keto group in the quinolone tautomer) and the nitrogen atom in the quinoline ring can act as crucial hydrogen bond acceptors and donors. The bicyclic aromatic system provides a scaffold for potential π-π stacking interactions with biological targets like DNA or aromatic amino acid residues in enzymes. The alkyl substituents at C-2 (methyl) and C-8 (ethyl) contribute to the molecule's lipophilicity and steric profile, influencing its binding affinity and membrane permeability.

Essential Structural Features for Enhanced Activity

Research into the SAR of quinoline and quinolinone derivatives has revealed that specific substitutions at key positions are critical for enhancing biological, particularly anticancer, activity.

Substitution at C-2: The presence of a small alkyl group, such as the methyl group in this compound, at the C-2 position is often considered beneficial for activity. Chemical modulation at this position is known to significantly alter the biological profile of quinoline compounds. The methyl group can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. Furthermore, it can influence the electronic properties of the quinoline ring system, potentially affecting its interaction with molecular targets. Studies on 2,4,8-trisubstituted quinoline derivatives suggest that this position is a key site for modification to develop new antitumor drugs.

Substitution at C-4: The 4-ol/-one functionality is a cornerstone of activity for many quinoline derivatives. The ability of the C-4 oxygen to participate in hydrogen bonding is a critical interaction in many binding pockets. Its tautomeric nature allows it to adapt to the electronic environment of a target site, acting as either a hydrogen bond donor (as the -OH group) or an acceptor (as the C=O group). researchgate.net

The following table summarizes the anticancer activity of various substituted quinoline/quinolinone derivatives, illustrating the impact of modifications at these key positions.

| Compound | Substitutions | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-(2-methyl-4-quinolinyl)urea | 2-CH3, 4-NH-CO-NH-R | MX-1 (Human Breast Carcinoma) | Exhibited complete tumor remission in xenograft model | |

| 2-Methyl-8-nitro-quinoline | 2-CH3, 8-NO2 | General Anticancer Agent | Reported as a potent anticancer agent | researchgate.net |

| 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (91b1) | 2-CH3, 5,7-diBr, 8-OH (reduced ring) | Hep3B, HKESC-1, etc. | Showed significant anticancer effect | mdpi.com |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | 4-NHR, 7-O-R | HCT-116 (Colon) | 2.56 | researchgate.net |

Conformational Stability and Hydrogen Bond Capabilities in Biological Interactions

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the binding site of its target. For analogs of this compound, conformational stability and the ability to form hydrogen bonds are key determinants of their biological interactions.

Hydrogen bonding is a fundamental force in molecular recognition. The 4-quinolinol/-one core is proficient at forming such bonds. In its quinolin-4-ol form, the hydroxyl group can act as a hydrogen bond donor, while the ring nitrogen acts as an acceptor. In the more stable 4-quinolone tautomer, the N-H group is a hydrogen bond donor, and the C=O group is a strong hydrogen bond acceptor. researchgate.netnih.gov This dual capability allows for robust interactions with polar residues such as serine, threonine, or aspartate in enzyme active sites or with the phosphate (B84403) backbone of DNA. The formation of intramolecular hydrogen bonds, for example between a substituent at C-3 and the C-4 oxygen, can also lock the molecule into a more rigid, planar conformation, which can enhance binding affinity by reducing the entropic penalty of binding. researchgate.net

The interplay between the molecule's conformation and its hydrogen bonding capacity is crucial. A stable conformation that pre-orients the hydrogen bond donors and acceptors for optimal interaction with a biological target will lead to higher binding affinity and, consequently, enhanced biological activity.

Advanced Biological and Biochemical Investigations of 8 Ethyl 2 Methylquinolin 4 Ol and Its Analogs

Mechanisms of Action at the Molecular and Cellular Levels

The diverse biological effects of quinoline (B57606) compounds are rooted in their interactions with fundamental cellular components and pathways. Research into analogs of 8-Ethyl-2-methylquinolin-4-ol has revealed a range of molecular mechanisms, from direct enzyme inhibition to the modulation of complex signaling cascades and the significant impact of metal chelation.

Quinoline-based compounds are recognized as potent inhibitors of various enzymes critical for cellular function and proliferation. This inhibitory activity is a cornerstone of their therapeutic potential.

DNA Gyrase and Topoisomerase: The quinoline scaffold is a well-established pharmacophore in the design of inhibitors for bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. nih.govmdpi.com These enzymes are the primary targets for quinolone antibiotics. While specific studies on this compound are not prevalent, the general mechanism involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in bacterial DNA and subsequent cell death.

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov Certain quinazoline (B50416) derivatives, which share a core heterocyclic structure with quinolines, have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.commdpi.com For instance, novel 4-arylaminoquinazoline derivatives have demonstrated significant inhibitory effects on wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov The inhibitory potential of this compound against specific kinases warrants further investigation to determine its potential as a targeted therapy.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. Inhibition of DHODH can lead to pyrimidine depletion and cell cycle arrest, making it an attractive target for anticancer and anti-inflammatory drugs. Quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human DHODH. Structural and molecular modeling studies of these compounds provide a basis for understanding how a molecule like this compound might interact with the DHODH active site.

Beyond direct enzyme inhibition, quinoline derivatives can influence broader cellular pathways and signaling networks, often leading to programmed cell death in pathological cells.

Studies on 4-substituted quinoline derivatives have shown that they can induce caspase-dependent apoptosis in cancer cells. nih.gov This process is linked to the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov The induction of apoptosis by these compounds can also be dependent on intracellular calcium levels and the activity of cysteine proteases. nih.gov Furthermore, the cytotoxic effects of these quinolines can be enhanced by co-administration with inhibitors of anti-apoptotic proteins like BCL-2, suggesting a synergistic therapeutic potential. nih.gov

| Cellular Pathway | Observed Effect of Quinoline Analogs | Potential Implication for this compound |

| Apoptosis | Induction of caspase-dependent apoptosis. nih.gov | Potential to induce programmed cell death in cancer cells. |

| Mitochondrial Function | Dissipation of mitochondrial transmembrane potential. nih.gov | May disrupt cellular energy metabolism in pathological cells. |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS). nih.gov | Could contribute to cytotoxicity in target cells. |

| Calcium Signaling | Apoptosis induction is calcium-dependent. nih.gov | May modulate intracellular calcium homeostasis. |

This table is generated based on data from studies on 4-substituted quinoline derivatives.

A significant body of research exists on the metal-chelating properties of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, which are structurally analogous to this compound. This chelation ability is central to many of their biological effects.

8-Hydroxyquinoline and its derivatives are classic bidentate ligands that form stable coordination complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as coordination sites. This has been demonstrated with metals such as zinc (Zn(II)), aluminum (Al(III)), copper (Cu(II)), and ruthenium (Ru(II)). The formation of these metal complexes can alter the physicochemical properties of the parent quinoline molecule, influencing its solubility, stability, and biological activity.

The ability to chelate metal ions is particularly relevant in the context of neurodegenerative diseases, where metal dyshomeostasis is a contributing factor to pathology. nih.gov For example, in Alzheimer's disease, an excess of metal ions like copper and zinc can promote the aggregation of amyloid-beta peptides. 8-Hydroxyquinoline derivatives can sequester these excess metal ions, potentially preventing or reversing this aggregation. nih.gov Furthermore, the resulting metal complexes may possess their own biological activities. This has led to the development of 8-HQ analogs as potential therapeutic agents for neurodegenerative disorders. nih.gov The cytoprotective effects of some 8-HQ derivatives have been demonstrated in models of neurotoxicity. nih.gov

| Metal Ion | Interaction with 8-Hydroxyquinoline Analogs | Biological Implication |

| Copper (Cu(II)) | Forms stable complexes. | Modulation of amyloid-beta aggregation in Alzheimer's disease. |

| Zinc (Zn(II)) | Forms stable complexes. | Involvement in neurotransmission and potential role in neuroprotection. |

| Iron (Fe(III)) | Can chelate iron, though with varying affinities. | Potential to mitigate iron-induced oxidative stress. |

| Ruthenium (Ru(II)) | Forms coordination compounds with potential catalytic and therapeutic applications. | Development of novel anticancer agents. |

This table is based on the known interactions of 8-hydroxyquinoline derivatives.

Investigations into Metal Chelation and its Biological Implications

In Vitro and In Vivo Biological Activity Profiling (Excluding Dosage/Administration)

The biological activity of this compound and its analogs has been explored in a variety of in vitro and, to a lesser extent, in vivo models. These studies have highlighted their potential as antimicrobial and anticancer agents.

In vitro studies have demonstrated that 8-hydroxyquinoline and its derivatives possess significant antimicrobial activity against a range of human intestinal bacteria. researchgate.net For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against M. tuberculosis, M. smegmatis, and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net The parent compound, 8-hydroxyquinoline, has exhibited potent antimicrobial effects comparable to ampicillin. elsevierpure.com

The anticancer potential of quinoline derivatives has also been a major focus of research. Various 4-substituted quinolines have been screened for their antitumor activity, with some derivatives showing high cytotoxicity against cancer cell lines. nih.gov For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B). researchgate.net

In vivo studies, while less common for the specific title compound, have provided proof-of-concept for the therapeutic potential of its analogs. In a xenograft model using athymic nude mice, 8-hydroxy-2-quinolinecarbaldehyde was shown to completely inhibit the growth of subcutaneously implanted Hep3B tumors without causing noticeable histological damage to vital organs. researchgate.net Some quinoline derivatives have also been investigated for their in vivo antiviral activity. researchgate.net

| Compound/Analog | Biological Activity | In Vitro/In Vivo Model | Key Findings |

| 8-Hydroxyquinoline | Antimicrobial | In vitro (various bacterial strains) | Potent activity, comparable to ampicillin. elsevierpure.com |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Antimicrobial | In vitro (M. tuberculosis, S. aureus) | High inhibitory potential against pathogenic bacteria. researchgate.net |

| 4-Substituted quinolines | Anticancer | In vitro (various cancer cell lines) | Induction of apoptosis and cytotoxicity. nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Anticancer | In vitro (human cancer cell lines) & In vivo (Hep3B xenograft in mice) | Significant cytotoxicity in vitro and tumor growth abolition in vivo. researchgate.net |

| Diethyl 2-styrylquinoline-3,4-dicarboxylates | Anticancer | In vitro (A549, HT29, T24 human cancer cell lines) | Potent anti-proliferative activity. rsc.org |

This table presents a summary of findings for various analogs of this compound.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. biointerfaceresearch.comresearchgate.net Analogs of this compound, particularly those based on the 8-hydroxyquinoline (8-HQ) and quinolin-4-ol scaffolds, have been the subject of numerous studies to determine their efficacy against a wide range of pathogenic bacteria and fungi. nih.govnih.gov

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the quinoline structure have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govdoaj.org The mechanism of action is often attributed to the ability of these compounds to chelate metal ions essential for bacterial enzyme function and to disrupt cellular processes. researchgate.net

One study investigated a series of novel substituted ethyl 2-(quinolin-4-yl)-propanoates, which are structurally related to this compound. These compounds exhibited antimicrobial effects against a panel of microorganisms without demonstrating specificity towards Gram-positive or Gram-negative strains. However, they showed notable potency against Helicobacter pylori. mdpi.com

Another area of significant findings involves 8-hydroxyquinoline (8-HQ) derivatives, which are close structural analogs. Research on compounds such as 5,7-dichloro-8-hydroxy-2-methylquinoline demonstrated high inhibitory potential against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of the 8-hydroxyl group is often considered crucial for the antibacterial and antimycobacterial activity of these compounds. researchgate.net One study reported that 2-methyl-8-hydroxyquinoline was among the 8-HQ derivatives tested for activity against various human intestinal bacteria, including Escherichia coli and Clostridium difficile. researchgate.net

Below is a table summarizing the Minimum Inhibitory Concentrations (MICs) for various quinoline analogs against selected bacterial strains.

| Compound | Bacterial Strain | Gram Type | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Quinolone coupled hybrid 5d | S. aureus ATCC 29213 | Gram-Positive | 0.5 | nih.gov |

| Quinolone coupled hybrid 5d | E. coli ATCC 25922 | Gram-Negative | 2 | nih.gov |

| Quinolone coupled hybrid 5d | A. baumannii 17-5 | Gram-Negative | 1 | nih.gov |

| Quinolone coupled hybrid 5d | P. aeruginosa ATCC 27853 | Gram-Negative | 8 | nih.gov |

| Ciprofloxacin-8-HQ hybrid 21 | S. aureus | Gram-Positive | 0.0625 | nih.gov |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | N/A (Acid-Fast) | 0.1 (µM) | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | N/A (Acid-Fast) | 1.56 (µM) | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MSSA | Gram-Positive | 2.2 (µM) | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MRSA | Gram-Positive | 1.1 (µM) | researchgate.net |

Comparative Analysis with Standard Antibiotics

When evaluated against standard antibiotics, novel quinoline derivatives have shown competitive and sometimes superior activity, particularly against drug-resistant strains. For instance, the quinolone-coupled hybrid compound designated as 5d was found to be significantly more potent than the lead compound and showed broad-spectrum activity with MIC values ranging from 0.125 to 8 μg/mL against various strains. nih.gov

In another study, a ciprofloxacin-8-hydroxyquinoline hybrid demonstrated more potent activity against Staphylococcus aureus (MIC = 0.0625 mg/mL) than the standard drug (MIC = 0.125 mg/mL), although it was less active against other tested pathogens. nih.gov This highlights the potential of hybridizing the quinoline scaffold with existing antibiotics to overcome resistance. The data suggests that while fluoroquinolones are highly effective, the development of resistance in Gram-positive organisms necessitates the exploration of new derivatives. researchgate.net

Antimalarial Properties

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine (B1663885). nih.govresearchgate.net The 8-aminoquinoline (B160924) subclass, in particular, which includes primaquine (B1584692) and tafenoquine, is crucial for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale. nih.govslideshare.net

Research into analogs with substitutions at the 8-position of the quinoline nucleus is a key area of antimalarial drug discovery. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly influence efficacy and toxicity. slideshare.net For example, the presence of a methoxy (B1213986) group at the 6-position, as seen in primaquine, is considered important for optimal activity. slideshare.net Synthetic efforts have explored a wide range of reduced 8-aminoquinoline analogs, which have been tested in mice infected with Plasmodium berghei and in rhesus monkeys with Plasmodium cynomolgi. nih.gov While specific data for this compound is not extensively detailed in available literature, the activity of numerous 8-substituted quinoline analogs underscores the potential of this chemical class. acs.org

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The therapeutic utility of the quinoline scaffold extends to antiviral applications. mdpi.com Various derivatives have been investigated for their ability to inhibit a range of viruses. For instance, 8-hydroxyquinoline derivatives have been identified as potent in vitro inhibitors of the proteases of both the West Nile virus and Dengue virus (DENV). mdpi.commdpi.com

In one study, two novel 8-hydroxyquinoline derivatives, specifically 2-isopropyl- and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline, demonstrated significant dose-dependent inhibitory activity against DENV serotype 2 in vitro. The isopropyl-substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.govmdpi.com These compounds appear to act during the early stages of viral infection without being directly virucidal. nih.gov Other research has pointed to the potential of quinoline derivatives against the Hepatitis C virus (HCV) by targeting the NS5B polymerase. mdpi.com While research on isoquinolone derivatives has identified compounds with activity against influenza viruses, cytotoxicity remains a challenge that requires further chemical modification to overcome. nih.gov

Anticancer and Antineoplastic Investigations

The diverse biological activities of quinoline derivatives include significant potential as anticancer agents. nih.gov Numerous analogs have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.gov

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Investigations into the cytotoxic effects of quinoline analogs have yielded promising results across multiple cancer types. For example, a series of 2-aminodihydroquinoline analogs were tested against the metastatic breast adenocarcinoma cell line MDA-MB-231, with some compounds showing IC₅₀ values of approximately 2 µM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M checkpoint and promote apoptosis. nih.gov

Similarly, studies on 8-hydroxyquinoline and 8-aminoquinoline derivatives have demonstrated their antiproliferative capabilities. In a comparative study, 8-aminoquinoline glycoconjugates showed higher cytotoxicity against human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines compared to their 8-hydroxyquinoline counterparts. nih.gov Another study synthesized novel 2-morpholino-4-anilinoquinoline derivatives and tested them against the human liver cancer cell line HepG2, identifying compounds with IC₅₀ values as low as 8.50 µM. nih.gov Copper(II) complexes bearing 8-hydroxyquinoline derivatives have also shown potent cytotoxicity against the MCF-7 cell line, inducing apoptosis through the generation of reactive oxygen species. rsc.org

The following table summarizes the cytotoxic activity of various quinoline analogs on different cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-aminodihydroquinoline analog 5f | MDA-MB-231 (Breast) | ~2 | nih.gov |

| 2-aminodihydroquinoline analog 5h | MDA-MB-231 (Breast) | ~2 | nih.gov |

| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver) | 11.42 | nih.gov |

| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver) | 8.50 | nih.gov |

| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver) | 12.76 | nih.gov |

| 8-aminoquinoline glycoconjugate 17 | HCT 116 (Colon) | 116.4 | nih.gov |

| 8-aminoquinoline glycoconjugate 17 | MCF-7 (Breast) | 78.1 | nih.gov |

| Copper(II) complex 1 with 8-HQ derivative | MCF-7 (Breast) | 18.4 | rsc.org |

| Copper(II) complex 2 with 8-HQ derivative | MCF-7 (Breast) | 12.2 | rsc.org |

| Quinoline-8-sulfonamide 9a | A549 (Lung) | 496 (mM) | mdpi.com |

| Quinoline-8-sulfonamide 9a | COLO829 (Melanoma) | 376 (mM) | mdpi.com |

Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis Induction)

Quinoline derivatives have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway. Key mechanisms involve the regulation of pro- and anti-apoptotic proteins and the activation of caspases, which are proteases that execute the apoptotic process.

One of the central mechanisms involves the modulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, preventing cell death. Studies on various heterocyclic compounds show that effective anticancer agents can down-regulate the expression of Bcl-2. nih.govnih.gov This downregulation shifts the cellular balance towards apoptosis. Conversely, these compounds can up-regulate the expression of pro-apoptotic proteins like BAX, which promotes the release of cytochrome c from the mitochondria, a critical step in initiating the caspase cascade. nih.gov The ratio of Bcl-2 to BAX is a crucial determinant for apoptosis induction. nih.gov

Activation of caspases is another hallmark of apoptosis induced by these compounds. Following mitochondrial membrane potential depolarization, a cascade of caspase activation occurs. nih.gov Research has shown that quinoline analogs can lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov The activation of caspase-3 is a common endpoint that leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. nih.govresearchgate.net Some 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts, which are structurally related to quinolines, have been shown to induce apoptosis in a concentration-dependent manner in cancer cell lines. mdpi.com

Furthermore, some derivatives can induce apoptosis in cancer cells that have developed resistance to other treatments by overcoming the protective effects of overexpressed Bcl-2. mdpi.com This suggests that these compounds can bypass common resistance mechanisms, making them promising candidates for further development. The process can also involve inhibiting critical survival pathways, such as the PI3K/AKT pathway, at both the gene and protein levels, further promoting cell death. nih.gov

Reversal of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally unrelated anticancer drugs. A key mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. wikipedia.org Analogs of this compound, specifically certain quinoline derivatives, have emerged as potent agents capable of reversing this resistance.

These quinoline derivatives, such as MS-209 and MS-073, have been shown to effectively reverse MDR in various multidrug-resistant tumor cell lines. wikipedia.orgacs.org The primary mechanism of action is the direct interaction with and inhibition of P-glycoprotein. acs.org By binding to P-gp, these compounds competitively inhibit the efflux of antitumor agents. wikipedia.org This leads to an enhanced accumulation of chemotherapeutic drugs, such as vincristine (B1662923) and doxorubicin, within the resistant cancer cells, thereby restoring their cytotoxic effects. wikipedia.orgacs.orgresearchgate.net

Studies have demonstrated that these quinoline derivatives can be more effective at reversing MDR than verapamil, a well-known first-generation P-gp inhibitor. wikipedia.orgiqvia.com For instance, MS-209 was found to completely reverse resistance against vincristine in vitro at concentrations of 1-10 microM. acs.org Similarly, MS-073 almost completely reversed vincristine resistance in P388 cells at a concentration of 0.1 µM. wikipedia.org The effectiveness of these compounds is linked to specific structural features, including the presence of a quinoline nitrogen atom and a basic nitrogen atom in a piperazine (B1678402) moiety, as well as the spatial arrangement of hydrophobic aryl rings. acs.org A novel quinoline derivative, compound 160a, also demonstrated a strong and persistent MDR reversal effect by modulating P-glycoprotein-based drug efflux. researchgate.net

The table below summarizes the MDR reversal activity of selected quinoline derivatives.

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives, particularly fluoroquinolones, have been shown to possess immunomodulatory and anti-inflammatory properties. endocrine-abstracts.orgnih.gov Their effects are primarily mediated through the modulation of cytokine synthesis. endocrine-abstracts.org In general, many fluoroquinolone derivatives have been observed to inhibit the synthesis of pro-inflammatory cytokines such as interleukin 1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in vitro. endocrine-abstracts.org This inhibition of key inflammatory mediators contributes to their anti-inflammatory activity.

Conversely, these compounds can enhance the synthesis of other immune-related molecules. For example, they often superinduce the in-vitro production of interleukin 2 (IL-2) and significantly enhance the synthesis of colony-stimulating factors (CSF). endocrine-abstracts.org The enhancement of CSF can lead to increased hematopoiesis. endocrine-abstracts.org The mechanisms underlying these immunomodulatory effects are complex and may involve interference with intracellular signaling pathways, such as affecting cyclic adenosine-3',5'-monophosphate and phosphodiesterases, or an influence on transcription factors like nuclear factor (NF)kappaB. endocrine-abstracts.org

Neuroprotective and Anti-neurodegenerative Potential

Quinoline derivatives are recognized as promising scaffolds for the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Their neuroprotective potential stems from a multifunctional approach, addressing several pathological factors simultaneously, including amyloid-beta aggregation, metal-induced oxidative stress, cholinesterase activity, and reactive oxygen species (ROS).

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Certain metal ions, particularly Cu²⁺ and Zn²⁺, are known to promote Aβ aggregation and contribute to oxidative damage. Quinoline derivatives, especially those incorporating an 8-hydroxyquinoline moiety, have been designed as effective inhibitors of this process. These compounds can chelate these metal ions, thereby preventing metal-induced Aβ aggregation.

For example, a series of hybrid 8-hydroxyquinoline-indole derivatives demonstrated potent inhibitory activity against both self-induced and metal-ion-induced Aβ₁₋₄₂ aggregation. Compounds 18c, 18d, and 18f were identified as particularly effective, with EC₅₀ values for inhibiting self-induced Aβ aggregation significantly lower than that of the known anti-amyloid drug, clioquinol. Compound 18f, the most potent in the series, achieved 82.3% and 88.3% inhibition against Cu²⁺- and Zn²⁺-induced Aβ₁₋₄₂ aggregation, respectively. Molecular docking studies suggest that these compounds interact with the Aβ₁₋₄₂ peptide through hydrogen bonding, π-π stacking, and π-cation interactions, which inhibits both self-aggregation and metal ion binding. Other studies have shown that certain quinoline molecules can also specifically interact with and inhibit the aggregation of tau protein, another key factor in Alzheimer's pathology.

The table below highlights the efficacy of selected 8-hydroxyquinoline-indole analogs in inhibiting Aβ aggregation.

Another therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Various quinoline derivatives have been identified as potent inhibitors of these enzymes. nih.gov For instance, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized, with compound 11g showing the most potent inhibition of both AChE and BChE, with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. researchgate.net Kinetic analysis revealed that these compounds often act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

In addition to ChE inhibition, the antioxidant properties of quinoline derivatives contribute significantly to their neuroprotective potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of neurodegenerative diseases. nih.gov Quinoline derivatives can act as effective free radical scavengers through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). Their antioxidant efficiency has been found to be comparable to or even better than reference compounds like Trolox. Certain 4-N-phenylaminoquinoline derivatives have demonstrated excellent radical-scavenging activities, with IC₅₀ values superior to Trolox. researchgate.net This dual ability to inhibit cholinesterases and scavenge ROS makes quinoline derivatives promising multifunctional candidates for neurodegenerative disease therapy.

Other Reported Biological Activities (e.g., Anthelmintic, Antihypertensive, Antiplatelet, Anti-obesity)

The versatile quinoline scaffold is associated with a wide array of other biological activities.

Anthelmintic Activity: Certain quinoline derivatives have been developed as anthelmintic agents, which are used to treat infections by parasitic worms. A notable example is oxamniquine, a quinoline-based drug known for its effectiveness against Schistosoma mansoni, a major human parasite.

Antihypertensive Activity: Several series of quinoline derivatives have been synthesized and shown to possess significant antihypertensive properties. Some 8-substituted quinolines with a 2-hydroxypropyloxyquinoline moiety demonstrated excellent antihypertensive activity by antagonizing the pressor response elicited by adrenaline, suggesting effects related to beta-blocking properties. Other quinoline-appended chalcone (B49325) derivatives have been found to exert antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE).

Antiplatelet Activity: Quinoline analogs have also been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. One study identified 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) as a potent antiplatelet agent both in vitro and in vivo. Its mechanism of action involves the activation of platelet Nitric Oxide Synthase (NOS) and the inhibition of cyclooxygenase-1 (Cox-1), which in turn down-regulates thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Anti-obesity Activity: The potential for quinoline derivatives in managing obesity is an emerging area of research. Some studies have focused on inhibiting pancreatic lipase, an enzyme crucial for dietary fat absorption, as a strategy to treat obesity. endocrine-abstracts.org Quinoline-glycomimetic conjugates have been reported to reduce lipogenesis and lipid accumulation in hepatocytes by inhibiting mTORC1. iqvia.com Furthermore, the natural quinoline alkaloid quinine has been shown to influence adipogenesis, the process of forming fat cells, although its precise role remains under investigation. acs.org

Environmental Fate and Ecotoxicological Considerations of Quinoline Derivatives

Degradation Pathways and Persistence in Environmental Compartments

The persistence of quinoline (B57606) derivatives in the environment is determined by their susceptibility to various degradation processes. Both biological and abiotic pathways contribute to their transformation and ultimate removal from different environmental matrices.

Microbial degradation is a primary mechanism for the breakdown of quinoline and its derivatives in soil and aquatic environments. A number of bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.

The biodegradation of 2-methylquinoline, a compound structurally related to 8-Ethyl-2-methylquinolin-4-ol, has been studied in activated sludge under denitrifying conditions. The bacterial strain Enterobacter aerogenes TJ-D was found to be capable of degrading 100 mg/L of 2-methylquinoline within 176 hours at 35°C and an initial pH of 7. nih.gov The proposed degradation pathway involves an initial hydroxylation at the C-4 position to form 2-methyl-4-hydroxy-quinoline, which exists in tautomeric equilibrium with 2-methyl-4-quinolinol. nih.gov Subsequent steps are believed to involve hydrogenation of the heterocyclic ring, followed by ring cleavage to form various aminophenyl derivatives. nih.gov

Similarly, studies on 4-methylquinoline have shown that its aerobic degradation by a soil bacterium proceeds through the formation of 2-hydroxy-4-methylquinoline, which is then further metabolized. nih.govresearchgate.net This suggests that hydroxylation is a key initial step in the aerobic breakdown of alkylated quinolines.

Table 1: Microbial Degradation of Structurally Related Quinolines

| Compound | Microorganism | Conditions | Degradation Time | Metabolites Identified |

|---|---|---|---|---|

| 2-Methylquinoline | Enterobacter aerogenes TJ-D | Denitrifying, 35°C, pH 7 | 176 hours for 100 mg/L | 2-Methyl-4-hydroxy-quinoline, 2-methyl-4-quinolinol, and others nih.gov |

The stability of quinoline derivatives to light (photolysis) and water (hydrolysis) are important factors in their environmental persistence, particularly in surface waters.

Studies on the photochemical properties of 4-hydroxyquinoline (B1666331) (4HQN) in aqueous solutions have shown that it undergoes photolysis upon UV irradiation. The quantum yields for the formation of triplet states, which are key reactive intermediates in photochemical reactions, were found to be 30% in acidic, 35% in neutral, and 7.5% in basic solutions. nih.gov This indicates that the photolytic degradation of 4-hydroxyquinolines is pH-dependent. Under intense laser irradiation, 4-hydroxyquinoline can also undergo biphotonic ionization. nih.gov

Mobility and Distribution in the Environment

The movement and partitioning of quinoline derivatives within the environment are governed by their physical and chemical properties, such as water solubility and sorption characteristics.

The potential for a chemical to leach from the soil and contaminate groundwater is a significant environmental concern. Quinoline itself is known to be mobile in soil and has been detected in groundwater at contaminated sites. scbt.com This mobility is attributed to its water solubility.

The leaching potential of substituted quinolines like this compound will be influenced by their specific solubility and sorption properties. While direct data is unavailable, the presence of alkyl (ethyl, methyl) and hydroxyl groups will affect the compound's polarity and, consequently, its interaction with soil and water. Generally, increased hydrophobicity due to alkyl substitution may decrease water solubility and increase sorption to soil organic matter, potentially reducing leaching. Conversely, the hydroxyl group can increase polarity and water solubility, which might enhance its mobility.

Sorption to soil and sediment particles is a key process that affects the transport and bioavailability of organic compounds. The extent of sorption is often described by the soil organic carbon-water partition coefficient (Koc), which indicates the tendency of a chemical to bind to the organic fraction of soil.

For the parent compound, quinoline, sorption to subsurface materials is highly dependent on pH. researchgate.net In acidic soils, quinoline becomes protonated, and the resulting cation is strongly sorbed. researchgate.net In neutral to alkaline soils, where quinoline exists primarily as a neutral species, sorption is weaker and is more influenced by the organic carbon content of the soil. researchgate.net

For alkylated quinolines, the addition of alkyl groups generally increases the hydrophobicity of the molecule, which would be expected to lead to a higher Koc value and stronger sorption to soil organic matter. However, the presence of the polar hydroxyl group in this compound would likely modify this behavior, potentially increasing its affinity for mineral surfaces or influencing its interaction with soil organic matter in complex ways. Quantitative Koc values for this compound are not available in the reviewed literature.

Ecotoxicity to Non-Target Organisms

The release of quinoline derivatives into the environment can pose a risk to various organisms. Ecotoxicity studies are essential to understand these potential impacts.

Research on the ecotoxicity of quinoline and its hydroxylated derivatives has shown that their effects can vary significantly between different organisms. For instance, while the parent compounds quinoline and isoquinoline showed adverse effects on algae, most hydroxylated quinoline derivatives exhibited toxicity in the Daphnia magna immobilization assay. oasis-lmc.org This suggests that the hydroxylation that occurs during biodegradation may not always lead to detoxification for all aquatic organisms. oasis-lmc.org

The highest ecotoxic potential for a range of quinoline derivatives was observed in the Vibrio fischeri luminescence-inhibition assay. oasis-lmc.org It has also been noted that for many of these compounds, the observed toxicity can be explained by baseline toxicity or polar narcosis mechanisms. oasis-lmc.org

Table 2: Ecotoxicity of Quinoline and its Derivatives to Aquatic Organisms (Representative Data)

| Compound | Test Organism | Endpoint | Value |

|---|---|---|---|

| Quinoline | Daphnia magna | 48h EC50 (Immobilization) | Varies |

| Hydroxylated Quinolines | Daphnia magna | 48h EC50 (Immobilization) | Generally show toxicity oasis-lmc.org |

| Quinoline | Algae | Growth Inhibition | Adverse effects observed oasis-lmc.org |

| Hydroxylated Quinolines | Algae | Growth Inhibition | Less toxic than parent compound oasis-lmc.org |

It is important to note that specific ecotoxicity data for this compound is not available in the reviewed scientific literature. The toxicity of this specific compound would need to be determined through direct testing to accurately assess its environmental risk.

Impact on Aquatic Life (Fish, Invertebrates)

Quinoline and its derivatives are recognized as environmental contaminants that can exert toxic effects on aquatic organisms. Studies have shown that the parent compound, quinoline, and its hydroxylated metabolites are of ecotoxicological relevance in groundwater and, by extension, in aquatic ecosystems. nih.gov

The toxicity of these compounds varies among different aquatic species. For instance, adverse effects on algae have been observed primarily from the parent compounds, quinoline and isoquinoline. In contrast, most hydroxylated quinoline derivatives have demonstrated toxicity in the Daphnia magna immobilization assay. nih.gov The bacterium Vibrio fischeri has also shown high sensitivity to quinoline derivatives, with the highest ecotoxic potential observed in luminescence-inhibition assays. nih.gov This suggests that the transformation of quinoline in the environment can lead to metabolites with differing toxic profiles. While hydroxylation may detoxify the genotoxic potential of quinoline, the resulting metabolites can still pose a significant ecotoxicological risk to aquatic invertebrates. nih.gov

Research indicates that the combined toxicity of parent quinolines and their metabolites in contaminated water is a relevant environmental concern. nih.gov

Table 1: Ecotoxicity of Quinoline and its Derivatives on Various Aquatic Organisms

| Compound | Organism | Endpoint | Observed Effect | Reference |

|---|---|---|---|---|

| Quinoline | Algae | Adverse Effect | Toxic effects observed | nih.gov |

| Isoquinoline | Algae | Adverse Effect | Toxic effects observed | nih.gov |

| Hydroxylated Quinoline Derivatives | Daphnia magna (Water Flea) | Immobilization | Most derivatives showed toxicity | nih.gov |

| Quinoline and Derivatives | Vibrio fischeri (Bacterium) | Luminescence Inhibition | Highest ecotoxic potential observed | nih.gov |

Effects on Terrestrial Organisms (Birds, Earthworms, Honeybees)

The impact of quinoline derivatives on terrestrial organisms is less documented than their effects on aquatic life. However, based on studies of related polycyclic aromatic compounds (PACs), it is likely that quinoline derivatives can negatively affect soil organisms. researchgate.net

Earthworms and Soil Invertebrates: Soil is a primary sink for many organic pollutants. Studies on PACs suggest that pore water is the main route of exposure for soil organisms like the springtail Folsomia candida and the enchytraeid worm Enchytraeus crypticus. researchgate.net Given that quinolines are part of this larger group of compounds, there is a potential for adverse effects on soil-dwelling invertebrates, which play a crucial role in soil health and nutrient cycling. The accumulation of these compounds in soil could lead to toxic effects, although specific toxicity data for quinoline derivatives on earthworms are scarce. researchgate.net Some studies have explored the degradation of quinoline by soil bacteria, which is a key process in its environmental fate. nih.gov

Honeybees: There is limited direct research on the effects of quinoline derivatives on honeybees. However, the presence of certain quinoline alkaloids, such as kynurenic acid and 4-quinolone-2-carboxylic acid, has been identified in the floral nectar of chestnut trees and subsequently in chestnut honey. nih.gov This indicates a potential pathway for exposure for pollinators like honeybees. While these specific compounds are natural, the introduction of synthetic quinoline derivatives into the environment could lead to unforeseen consequences for bee populations. The widespread use of other nitrogen-containing heterocyclic pesticides has been shown to negatively impact honeybee health, suggesting that this class of compounds warrants further investigation. mdpi.com

Birds: Specific data on the toxicity of quinoline derivatives to birds is largely unavailable in the reviewed literature. Generally, the risk to avian species from soil and water contaminants can occur through direct ingestion of contaminated material or through the food chain (bioaccumulation). The potential for bioaccumulation of quinoline derivatives in terrestrial ecosystems is a key factor in determining avian risk, but this area remains understudied. greenlivinganswers.comnih.gov

Analytical Strategies for Environmental Monitoring of Quinoline Residues

Effective monitoring of quinoline derivatives in the environment is crucial for assessing their prevalence and risk. This requires robust analytical methods capable of extracting and quantifying these compounds at low concentrations from complex environmental matrices.

Extraction Techniques from Environmental Matrices (e.g., SPE, Liquid Extraction)

The initial and often most critical step in the analysis of environmental samples is the extraction of the target analytes from the matrix (e.g., water, soil, sediment). The choice of extraction technique depends on the properties of the analyte and the complexity of the sample.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the extraction and pre-concentration of quinoline derivatives from aqueous samples. It involves passing the liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. This technique is favored for its high recovery rates, reduced solvent consumption compared to traditional liquid-liquid extraction, and its ability to handle a wide range of analyte polarities by selecting appropriate sorbents.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. For quinoline derivatives in aqueous samples, LLE can be employed to transfer the compounds into an organic phase, thereby concentrating them and separating them from interfering substances. The efficiency of LLE is dependent on factors such as the partition coefficient of the analyte, the pH of the aqueous phase, and the choice of organic solvent.

Other Techniques: For solid matrices like soil and sediment, techniques such as ultrasonic-assisted extraction and microwave-assisted extraction are often employed to enhance the desorption of quinoline residues from the sample particles into a solvent.

Table 2: Common Extraction Techniques for Quinoline Derivatives

| Technique | Principle | Typical Matrix | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample | Water, Wastewater | High pre-concentration factor, low solvent use, high selectivity |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Water, Aqueous extracts | Simple, effective for a range of compounds |

| Ultrasonic-Assisted Extraction | Use of ultrasonic waves to enhance solvent extraction | Soil, Sediment | Improved extraction efficiency, reduced extraction time |

Instrumental Analysis Methods (e.g., LC-MS, GC, CE, Fluorescence)

Following extraction and clean-up, instrumental analysis is performed for the separation, identification, and quantification of quinoline derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique for the analysis of a wide range of environmental contaminants, including quinoline derivatives. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. LC-MS allows for the accurate quantification and confirmation of target compounds, even at trace levels in complex mixtures.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and semi-volatile compounds. Quinoline and some of its less polar derivatives can be analyzed effectively by this method. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly useful for the analysis of charged or polar compounds. When coupled with sensitive detection methods like laser-induced fluorescence, CE can achieve very low detection limits.

Fluorescence Detection: Many quinoline derivatives exhibit native fluorescence, a property that can be exploited for highly sensitive and selective detection. When used in conjunction with separation techniques like HPLC or CE, fluorescence detectors can provide excellent sensitivity for fluorescent quinoline compounds, often with less interference from non-fluorescent matrix components.

Table 3: Instrumental Methods for the Analysis of Quinoline Residues

| Method | Principle of Detection | Applicability | Key Features |

|---|---|---|---|

| LC-MS | Mass-to-charge ratio | Broad range of quinoline derivatives | High sensitivity, high selectivity, structural confirmation |

| GC-MS | Mass-to-charge ratio | Volatile and semi-volatile quinolines | Excellent separation efficiency, structural confirmation |

| CE | Electrophoretic mobility | Charged/polar quinoline derivatives | High separation efficiency, low sample volume |

| Fluorescence | Emission of light upon excitation | Fluorescent quinoline derivatives | Very high sensitivity, high selectivity for fluorescent compounds |

Advanced Applications of 8 Ethyl 2 Methylquinolin 4 Ol Beyond Traditional Bioactivity

Applications in Materials Science

In materials science, derivatives of the quinoline (B57606) scaffold are valued for their photophysical and electronic properties. The 8-hydroxyquinoline (B1678124) framework, in particular, is a foundational component in the development of functional organic materials.

Quinoline derivatives are significant in the field of organic electronics, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). The archetypal material in this class is Tris-(8-hydroxyquinoline) aluminum (Alq3), a highly stable and luminescent metal complex that is widely used as an electron-transporting and emitting layer in OLED devices. researchgate.net The performance of these materials stems from the electronic properties of the quinoline ligand and its ability to form robust complexes with metal ions.

While specific research focusing exclusively on 8-Ethyl-2-methylquinolin-4-ol for OLEDs is not extensively documented, its structural analogy to 8-hydroxyquinoline makes it a candidate for similar applications. The presence of the ethyl and methyl groups can be used to modify key physical properties, such as:

Solubility: Enhancing solubility in organic solvents for solution-based processing of devices.

Volatility: Tuning the volatility for vacuum deposition processes used in OLED manufacturing.

Morphology: Influencing the thin-film morphology to prevent crystallization and improve device longevity.

By acting as a ligand, this compound could form novel metal complexes with tailored electroluminescent properties, potentially leading to new materials for full-color displays and solid-state lighting. researchgate.net

The 8-hydroxyquinoline moiety is a well-established fluoroionophore used in the design of fluorescent chemosensors for detecting metal ions. sci-hub.senih.gov These sensors operate through a mechanism where the interaction between the sensor molecule and a target metal ion induces a measurable change in the sensor's fluorescence properties. sci-hub.se This change can manifest as either an increase ("turn-on") or a decrease ("turn-off" or quenching) in fluorescence intensity. sci-hub.senih.gov

This compound, as a derivative of this class, possesses the necessary structural features—a nitrogen atom and a hydroxyl group—to act as a chelating agent for metal ions. nih.gov The binding of a metal ion to the molecule can alter its electronic state, thereby affecting the fluorescence emission. The selectivity and sensitivity of the sensor are dictated by the specific structure of the quinoline derivative. The ethyl and methyl groups on the this compound backbone can influence its binding affinity and selectivity for different metal ions. Research on related compounds has demonstrated the detection of various heavy and transition metal ions. mdpi.com

| Principle | Description | Target Metal Ions (Examples) | Reference |

|---|---|---|---|

| Fluorescence Quenching | The binding of a metal ion to the sensor molecule leads to a decrease in fluorescence intensity. | Hg²⁺, Cu²⁺, Pb²⁺ | sci-hub.se |

| Fluorescence Enhancement | The binding of a metal ion restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to an increase in fluorescence. | Zn²⁺, Cd²⁺ | nih.govmdpi.com |

| Ratiometric Sensing | The binding of a metal ion causes a shift in the emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths. | Various | N/A |

Role in Analytical Chemistry

The strong metal-chelating ability of the 8-hydroxyquinoline structure is fundamental to its application in analytical chemistry for the identification and separation of metal ions. nih.gov

The same principles that enable fluorescent chemosensors are applied for the quantitative analysis of metal ions in various samples. mdpi.com The formation of a complex between this compound and a metal ion can result in a distinct colorimetric or fluorometric response. The intensity of this response can be correlated with the concentration of the metal ion, allowing for its precise quantification. mdpi.com These optical methods are highly valued in analytical chemistry because they offer:

High Sensitivity: Capable of detecting trace amounts of metal ions. mdpi.com

Selectivity: The sensor can be designed to respond to specific metal ions in the presence of others. mdpi.com

Real-Time Analysis: Enabling rapid and on-site environmental or biological monitoring. mdpi.com

Historically, 8-hydroxyquinoline is a renowned reagent in classical analytical chemistry, used for the gravimetric analysis of numerous metal ions. It forms stable, insoluble precipitate complexes with a wide range of metals. This property allows for the separation of metal ions from a solution by precipitation. The resulting precipitate can then be filtered, dried, and weighed to determine the quantity of the metal ion in the original sample.

This compound, with its core chelating structure, is expected to exhibit similar precipitating properties. The alkyl substituents would modify the solubility of its metal complexes, which could be exploited to fine-tune the selectivity of precipitation for specific metals or to improve the physical characteristics of the precipitate for easier handling and analysis.

Corrosion Inhibition Studies

Quinoline and its derivatives have been extensively studied and recognized as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. mdpi.comresearchgate.net The mechanism of inhibition is primarily based on the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The effectiveness of this compound as a corrosion inhibitor can be attributed to several structural features:

Heteroatoms: The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are rich in electrons and can act as active centers for adsorption by coordinating with the vacant d-orbitals of iron atoms on the steel surface. mdpi.com

Aromatic Ring System: The planar quinoline ring system possesses a high electron density (10 π-electrons), which facilitates strong adsorption onto the metal surface. mdpi.com

Protective Barrier: The adsorbed molecules form a barrier that impedes the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface and slows down both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net

Studies on related quinoline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes of corrosion. researchgate.net The efficiency of inhibition typically increases with the concentration of the inhibitor. researchgate.net

| Feature | Role in Corrosion Inhibition | Primary Interaction | Reference |

|---|---|---|---|

| Quinoline Ring | Provides a large surface area and high electron density (π-electrons) for effective adsorption. | Physisorption and Chemisorption | mdpi.com |

| Nitrogen Heteroatom | Acts as a primary active center for coordination with metal surface atoms. | Chemisorption | mdpi.com |

| Hydroxyl Group (-OH) | Serves as an additional active center for adsorption and chelation. | Chemisorption | mdpi.com |

| Protective Film | Forms a physical barrier that blocks the active corrosion sites on the metal surface. | Surface Coverage | researchgate.net |

Research on this compound as a Corrosion Inhibitor Remains Undocumented

Despite a thorough search of scientific literature and chemical databases, no research has been found on the application of the chemical compound this compound in the field of corrosion inhibition. Consequently, there is no available data to support the creation of an article detailing its advanced applications in this area.

The specific requirements to focus on the evaluation of its inhibition efficiency on metal surfaces and the correlation with molecular descriptors and Quantitative Structure-Activity Relationship (QSAR) models could not be met, as no studies have been published on these aspects for this particular compound.

Therefore, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the absence of foundational research on this topic.

Future Directions and Emerging Research Avenues for 8 Ethyl 2 Methylquinolin 4 Ol

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 8-Ethyl-2-methylquinolin-4-ol and its derivatives is paramount for enabling extensive research into its properties and applications. Future research in this area is expected to focus on the development of novel synthetic methodologies that offer improvements in terms of yield, selectivity, and environmental sustainability.

Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods such as the Conrad-Limpach or Doebner-von Miller reactions. While effective, these methods can sometimes be limited by harsh reaction conditions and the generation of byproducts. Future synthetic approaches could explore: